1-ethyl-5-iodo-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15763837
Molecular Formula: C5H8IN3
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8IN3 |
---|---|
Molecular Weight | 237.04 g/mol |
IUPAC Name | 1-ethyl-5-iodopyrazol-3-amine |
Standard InChI | InChI=1S/C5H8IN3/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8) |
Standard InChI Key | IZLHUDWGGHDRBK-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=N1)N)I |
Introduction
1-Ethyl-5-iodo-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. It features a five-membered ring with two nitrogen atoms, an ethyl group at the 1-position, an iodine atom at the 5-position, and an amino group at the 3-position. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 1-ethyl-5-iodo-1H-pyrazol-3-amine typically involves several steps, including the cyclocondensation of acetylenic ketones with hydrazines, followed by iodination at the 5-position using iodine or iodine-containing reagents. Solvents like dimethyl sulfoxide (DMSO) are commonly used, and catalytic systems may be employed to enhance yield and selectivity.
Biological Activities and Potential Applications
Pyrazole derivatives, including 1-ethyl-5-iodo-1H-pyrazol-3-amine, are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The iodine substituent in this compound may enhance its biological effects by increasing lipophilicity or altering interactions with biological targets.
Biological Activity | Description |
---|---|
Anti-inflammatory | Common among pyrazole derivatives |
Antimicrobial | Demonstrated by various pyrazole compounds |
Anticancer | Potential due to the presence of iodine and other structural features |
Interaction Studies and Mechanism of Action
Interaction studies involving 1-ethyl-5-iodo-1H-pyrazol-3-amine focus on its reactivity with biological targets, such as enzymes or receptors. The presence of iodine enhances its reactivity towards nucleophilic attack, allowing it to participate in various biochemical pathways. The compound's mechanism of action may involve acting as an enzyme inhibitor or modulator.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-ethyl-5-iodo-1H-pyrazol-3-amine, including ethyl 3-pyrazolecarboxylate, 5-iodo-1H-pyrazole, and 1-ethylpyrazole. The unique combination of an ethyl group, iodine, and an amino group in 1-ethyl-5-iodo-1H-pyrazol-3-amine confers distinct chemical properties and reactivity patterns.
Compound | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-pyrazolecarboxylate | Iodine at position 3 | Lacks ethyl substitution |
5-Iodo-1H-pyrazole | Iodine at position 5 | No amino group |
1-Ethylpyrazole | Ethyl group at position 1 | No halogen substituent |
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